(Cbz-hydrazido)glycine trifluoroacetate salt

Enzyme Kinetics Inhibitor Profiling Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

Sourcing a well-characterized PHM inhibitor with consistent lot-to-lot activity is a recurring bottleneck in neuropeptide amidation research. (Cbz-hydrazido)glycine TFA salt (CAS 19704-03-1) resolves this with a defined Ki of 7.9 mM against peptidylglycine α-hydroxylating monooxygenase (PHM). • Quantifiable PHM inhibition (Ki 7.9 mM) for reproducible enzyme kinetics and assay development • TFA salt form delivers superior solubility and precise melting point (177-181°C), eliminating handling variability vs. the neutral free-base analog (CAS 5680-83-1) • ≥98% purity with Cbz-protected hydrazide functionality for selective conjugation in peptide and bioconjugate synthesis

Molecular Formula C12H14F3N3O5
Molecular Weight 337.25 g/mol
CAS No. 19704-03-1
Cat. No. B1426289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cbz-hydrazido)glycine trifluoroacetate salt
CAS19704-03-1
Molecular FormulaC12H14F3N3O5
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7)
InChIKeyZYWUIPUGRJNRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cbz-hydrazido)glycine TFA Salt Product Overview


(Cbz-hydrazido)glycine trifluoroacetate salt (CAS 19704-03-1) is a specialized, protected glycine derivative with the molecular formula C10H13N3O3·C2HO2F3 and a molecular weight of 337.3 g/mol . This compound is a trifluoroacetate (TFA) salt, which distinguishes it from its neutral, free-base analog Cbz-glycine hydrazide (CAS 5680-83-1) [1]. It features a benzyloxycarbonyl (Cbz) protecting group on a glycine-hydrazide backbone, making it a key building block in peptide synthesis and a known inhibitor of the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM) [2].

Peptide synthesis Cbz-protected glycine-hydrazide building block for hydrazide-based conjugation.
PHM inhibition research Reported inhibitory activity supports peptidylglycine α-hydroxylating monooxygenase studies.
TFA salt form Distinct handling and cold-storage profile vs. neutral analog; verify lot-specific storage.

Key Differentiators of (Cbz-hydrazido)glycine TFA Salt


Direct substitution with the neutral analog Cbz-glycine hydrazide (CAS 5680-83-1) is inadvisable due to significant differences in physical and chemical properties that impact experimental reproducibility and handling. The trifluoroacetate (TFA) counterion in CAS 19704-03-1 confers distinct characteristics, including a markedly different melting point and specific storage requirements compared to its neutral counterpart . Furthermore, the compound's defined inhibitory activity against PHM provides a specific, quantifiable biological profile that may not be shared by other in-class building blocks, underscoring the need for precise procurement [1].

Thermal behavior mismatch
TFA salt exhibits a higher melting point, altering thermal processing relative to the neutral analog (Cbz-glycine hydrazide).
Storage requirement mismatch
Requires cold storage, unlike room-temperature storage for the neutral form; plan procurement accordingly.
PHM inhibitory activity not transferable
PHM inhibition may not be present in the neutral analog or other glycine building blocks, affecting assay design.

Quantitative Evidence: (Cbz-hydrazido)glycine TFA Salt


PHM Enzyme Inhibition Potency

The compound demonstrates a defined inhibitory constant (Ki,s) of 7.9 mM against peptidylglycine α-hydroxylating monooxygenase (PHM), placing it in a specific potency range relative to other known inhibitors. For comparison, (S)-N-CBZ-4-amino-2-hydroxybutyric acid exhibits a Ki,s of 1.4 mM, N-(benzoyl)-D-serine a Ki,s of 1.5 mM, 3-benzoylpropionic acid a Ki,s of 2.9 mM, and N-benzylglycine a Ki,s of 18 mM [1]. This quantifies its relative affinity and allows for its specific selection in PHM-related research.

PHM Inhibition (Ki,s)
Head-to-head
7.9 mM
Supports PHM inhibition study design and comparator profiling.
Source: BRENDA database; Rattus norvegicus assay. Comparator Ki range 1.4–18 mM.
Enzyme Kinetics Inhibitor Profiling Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

Melting Point vs. Neutral Analog

The trifluoroacetate salt form (CAS 19704-03-1) exhibits a melting point of 177-181°C , which is significantly higher than the 110-112°C melting point of its neutral analog, Cbz-glycine hydrazide (CAS 5680-83-1) . This 65-70°C difference in thermal behavior can be a critical factor in processes such as drying, formulation, and analytical method development (e.g., DSC), providing a clear physical distinction between the two related compounds.

Melting Point
Reported
177–181 °C
Distinct thermal profile aids identity confirmation and processing context.
Data to verify; cross-study comparison with neutral analog (110–112 °C).
Physicochemical Characterization Formulation Development Quality Control

Storage Condition Requirements

The recommended storage condition for (Cbz-hydrazido)glycine trifluoroacetate salt is -20°C . This is a more stringent requirement than the 'Room Temperature' storage typically recommended for its neutral analog, Cbz-glycine hydrazide . This differential storage requirement is a direct consequence of the TFA salt's physical form and informs proper procurement and inventory management practices to ensure compound integrity.

Storage Condition
Data to verify
−20 °C (vs. RT for neutral analog)
Storage requirement affects procurement planning and stability monitoring.
Based on vendor recommendations; verify for long-term studies.
Compound Management Laboratory Storage Reagent Stability

Application Scenarios: (Cbz-hydrazido)glycine TFA Salt


PHM Enzyme Mechanism Studies

Based on its defined Ki,s value of 7.9 mM against PHM [1], this compound is a suitable tool for investigating enzyme kinetics, particularly in studies of peptidylglycine α-hydroxylating monooxygenase. Its moderate affinity allows for the exploration of inhibition mechanisms without completely abolishing enzyme activity, useful in both academic and industrial settings focused on neuropeptide amidation pathways.

Hydrazide-Based Peptide Synthesis

The compound serves as a protected glycine building block, with its hydrazide functionality enabling specific conjugation and ligation strategies [1]. The defined melting point (177-181°C) and recommended -20°C storage ensure the reagent's integrity during the multi-step synthesis of complex peptides, bioconjugates, or peptidomimetics where precise control over coupling reactions is paramount.

PHM-Targeted Probe & Assay Development

Given its quantifiable inhibitory activity [1], (Cbz-hydrazido)glycine TFA salt can be employed in the development and validation of biochemical assays for PHM. Its distinct physicochemical properties, such as its higher melting point compared to the neutral analog , facilitate its handling and formulation in assay development, making it a reliable component for high-throughput screening or diagnostic platform development.

Application
Selection Property
Validation Focus
PHM enzyme mechanism studies
Moderate-affinity PHM inhibition context
Ki and inhibitor profiling
Hydrazide-based peptide synthesis
Cbz-protected hydrazide building block
Coupling efficiency and purity
PHM-targeted probe & assay development
PHM inhibitory activity with defined thermal profile
Assay reproducibility and formulation handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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